molecular formula C9H9N3 B10839493 3-((1H-imidazol-4-yl)methyl)pyridine

3-((1H-imidazol-4-yl)methyl)pyridine

Cat. No.: B10839493
M. Wt: 159.19 g/mol
InChI Key: IQMRECYOUIKYGG-UHFFFAOYSA-N
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Description

3-((1H-imidazol-4-yl)methyl)pyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-imidazol-4-yl)methyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is one such method .

Chemical Reactions Analysis

Types of Reactions

3-((1H-imidazol-4-yl)methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((1H-imidazol-4-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, influencing their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1H-imidazol-4-yl)methyl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)pyridine

InChI

InChI=1S/C9H9N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h1-3,5-7H,4H2,(H,11,12)

InChI Key

IQMRECYOUIKYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CN=CN2

Origin of Product

United States

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